molecular formula C47H75NO4 B608025 Hyperforin dicyclohexylammonium salt CAS No. 238074-03-8

Hyperforin dicyclohexylammonium salt

Cat. No. B608025
M. Wt: 718.12
InChI Key: KJVNMVCMFQAPDM-DNSWOBEMSA-N
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Description

Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) is a stable salt form of hyperforin, a compound found in Hypericum perforatum (St. John’s Wort) . It is a transient receptor canonical 6 (TRPC6) channels activator . It modulates Ca2+ levels by activating Ca2±conducting non-selective canonical TRPC6 channels . It also shows diverse pharmacological activities including anti-depression, anti-tumor, anti-dementia, anti-diabetes .


Molecular Structure Analysis

The molecular formula of Hyperforin dicyclohexylammonium salt is C35H52O4 • C12H23N . The molecular weight is 718.1 .


Chemical Reactions Analysis

Hyperforin dicyclohexylammonium salt has a multi-directional mechanism of action. It blocks conductance of ligand-gated (GABA, NMDA, and AMPA receptors) and voltage-gated channels (Ca2+, K+, and Na+) .

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Hyperforin dicyclohexylammonium salt is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John’s wort . It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate by activating the transient receptor potential ion channel TRPC6 .

Activation of the Pregnane X Receptor (PXR)

Hyperforin dicyclohexylammonium salt is an activator of the pregnane X receptor (PXR), which serves as a key regulator of CYP3A4 transcription, a member of the cytochrome (CYP) P450 enzyme system .

Inhibition of Cytochrome P450 Isoforms

Hyperforin dicyclohexylammonium salt is an inhibitor of several CYP isoforms, with an IC50 of 10 µg/ml for CYP2D6 .

Treatment of Chronic Myelogenous Leukemia (CML)

In CML cells, hyperforin dicyclohexylammonium salt disrupts the mitochondrial membrane potential, increases the release of cytochrome c, activates caspases 3, 8, and 9, and induces cleavage of poly (ADP)-ribose polymerase (PARP), resulting in G1 phase cell cycle arrest and apoptosis .

Neurological Effects

Recent studies have found that hyperforin dicyclohexylammonium salt has other neurological effects .

Anti-Inflammatory Properties

Hyperforin dicyclohexylammonium salt has been found to have effects on inflammation .

Antibacterial Properties

Hyperforin dicyclohexylammonium salt has been found to have antibacterial effects .

Antitumoral and Antiangiogenic Effects

Hyperforin dicyclohexylammonium salt has been found to have antitumoral and antiangiogenic effects .

Safety And Hazards

Hyperforin dicyclohexylammonium salt is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNMVCMFQAPDM-DNSWOBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677360
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hyperforin dicyclohexylammonium salt

CAS RN

238074-03-8
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyperforine dicyclohexylamine salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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